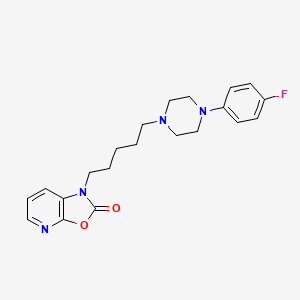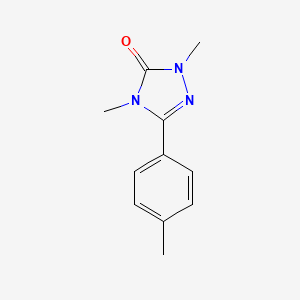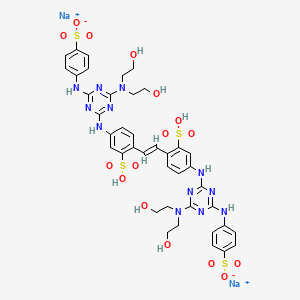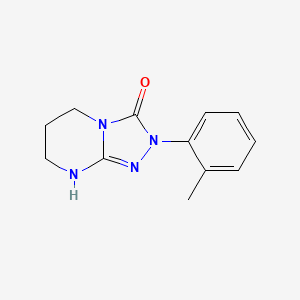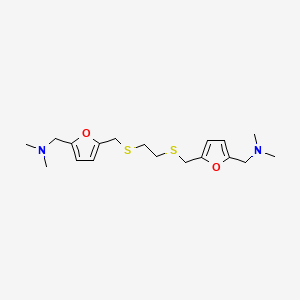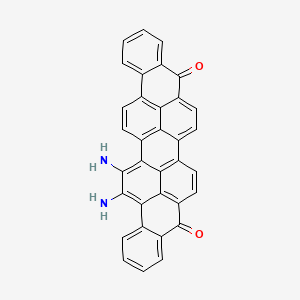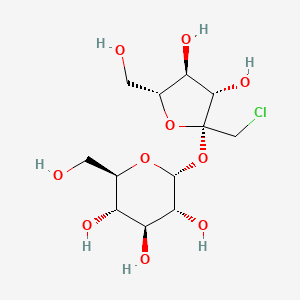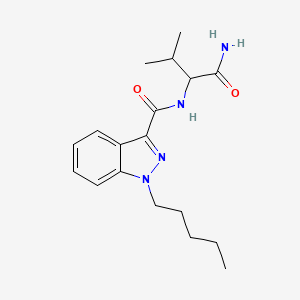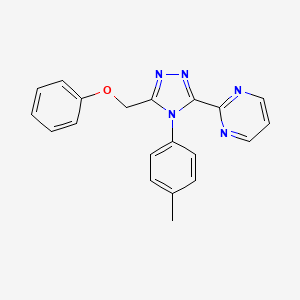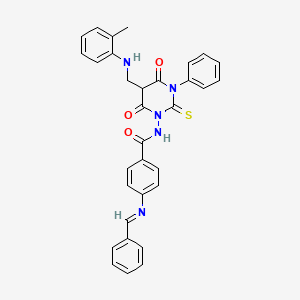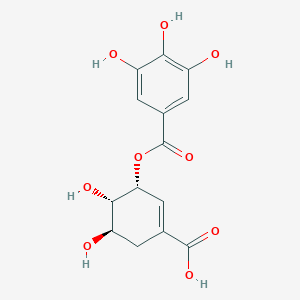
3-Galloylshikimic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Galloylshikimic acid is a naturally occurring phenolic compound with the molecular formula C14H14O9. It is a derivative of shikimic acid, esterified with gallic acid. This compound is known for its presence in various plants and its potential biological activities, including antioxidant and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Galloylshikimic acid typically involves the esterification of shikimic acid with gallic acid. This reaction can be catalyzed by acidic or enzymatic conditions. For instance, one common method involves the use of a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources rich in this compound. Techniques such as solvent extraction, followed by purification using chromatographic methods, are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 3-Galloylshikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification reactions.
Major Products: The major products formed from these reactions include various esters, ethers, and oxidized derivatives, which can have different biological activities .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: Its antioxidant properties make it a candidate for protecting cells from oxidative stress.
Medicine: Research has shown its potential as an antiviral agent, particularly against HIV.
Industry: It is used in the formulation of natural antioxidants in food and cosmetic products.
Mechanism of Action
The mechanism of action of 3-Galloylshikimic acid involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
3-Galloylshikimic acid is unique due to its combined properties of shikimic acid and gallic acid. Similar compounds include:
3,4,5-Tri-O-galloylshikimic acid: Another esterified derivative with enhanced antioxidant properties.
3,5-Di-O-galloylshikimic acid: Known for its potent antiviral activities.
These compounds share similar structural features but differ in the number and position of galloyl groups, which influence their biological activities and applications .
Properties
CAS No. |
110082-91-2 |
|---|---|
Molecular Formula |
C14H14O9 |
Molecular Weight |
326.25 g/mol |
IUPAC Name |
(3R,4S,5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h2-4,9-10,12,15-19H,1H2,(H,20,21)/t9-,10-,12+/m1/s1 |
InChI Key |
CFCRCJAHPCJZLP-FOGDFJRCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


